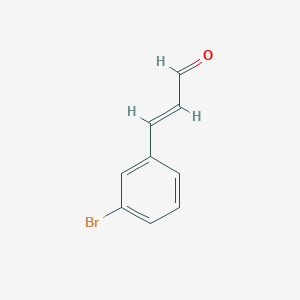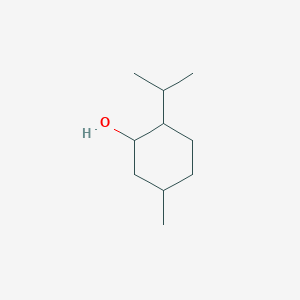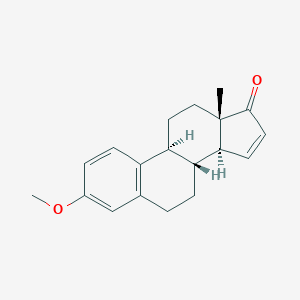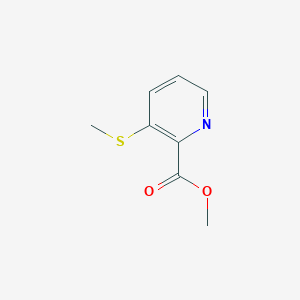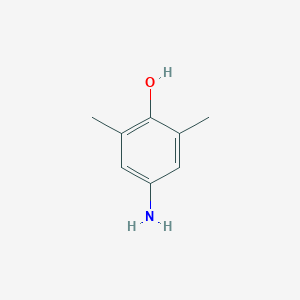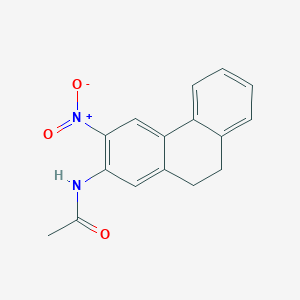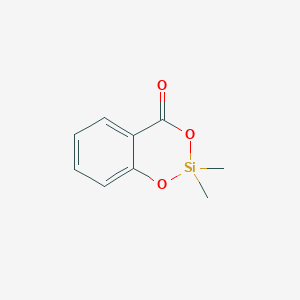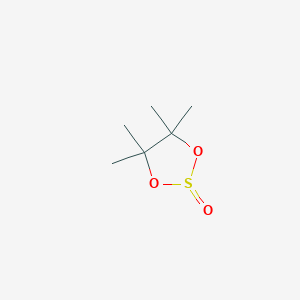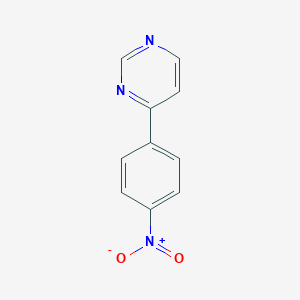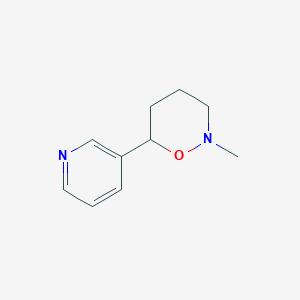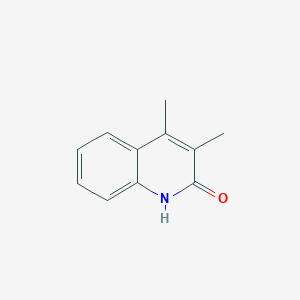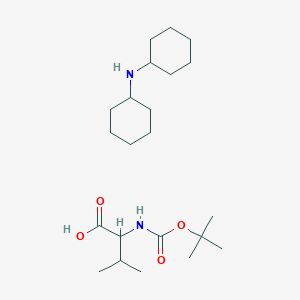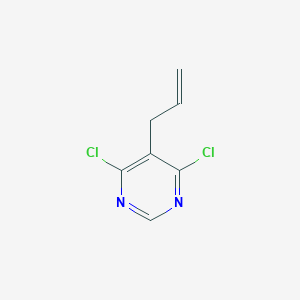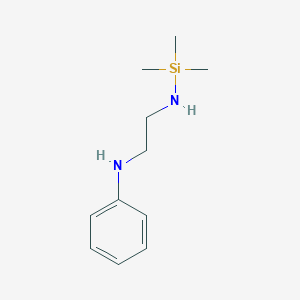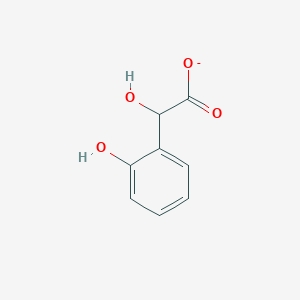
2-Hydroxymandelic acid
Descripción general
Descripción
2-Hydroxymandelic acid, also known as Mandelic acid (MA), is a white, crystalline solid that belongs to a group of aromatic α-hydroxy carboxylic acids . The molar mass and water solubility are equal at 152.147 g/mol and 0.158 g/mL, respectively . It can be derived from the hydrolysis of an extract of bitter almond .
Synthesis Analysis
2-Hydroxymandelic acid can be prepared by condensing glyoxylic acid with phenol . In a study, a biosensor for Hydroxy-mandelic acid (HMA) was developed using allosteric transcription factors (aTFs) based on directed evolution .Molecular Structure Analysis
The molecular formula of 2-Hydroxymandelic acid is C8H8O4 . Thermochemistry, HOMO/LUMO energies, dipole moments, charge distribution, IR, RAMAN, NMR frequencies, binding lengths and angles were calculated using the B3LYP method and the 6-311++G(d,p) basis set .Chemical Reactions Analysis
In a study, four enzymes were expressed in Escherichia coli for the synthesis of benzaldehyde from L-phenylalanine . The enzymatic reactions proceeded simultaneously under aerobic conditions .Physical And Chemical Properties Analysis
2-Hydroxymandelic acid is a white, crystalline solid . The molar mass and water solubility are equal at 152.147 g/mol and 0.158 g/mL, respectively .Aplicaciones Científicas De Investigación
Biotechnological Production
2-Hydroxymandelic acid (HMA) and related compounds like mandelic acid (MA) have garnered significant attention for their applications in biotechnology. Research has focused on their biosynthesis using microbial fermentation as an environmentally sustainable method. Notably, the yeast Saccharomyces cerevisiae was engineered to produce HMA and MA from glucose, highlighting the potential for sustainable production of these compounds (Reifenrath & Boles, 2018). Additionally, using recombinant E. coli cells expressing hydroxymandelate synthase (HMS) from Amycolatopsis mediterranei, a process for producing para-hydroxymandelate and other S-mandelic acids was developed, demonstrating an alternative pathway for accessing a variety of mandelic acids (Youn, Albermann, & Sprenger, 2020).
Polymer Chemistry
In polymer chemistry, 4-hydroxymandelic acid has been utilized to create highly functionalized polymers. Through thermal treatment, polymers containing carboxyl groups and phenolic moieties were synthesized, showing potential applications in nanomedicine and organocatalysis (Nan et al., 2017).
Biosensors and Biocatalysts
Research has also been directed towards the development of biosensors for HMA. One study focused on creating an allosteric transcription factor-based biosensor for HMA, demonstrating the effectiveness of directed evolution in switching the ligand specificity of a biosensor and improving HMA production (Liang et al., 2021). Additionally, enzymes like Hms have been explored for their potential in the biosynthesis of chiral α-hydroxy acids, with substrate promiscuity characterized to assess their utility in catalyzing the oxidation of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate (Di Giuro et al., 2013).
Medical and Cosmetic Applications
In the medical and cosmetic fields, mandelic acid, derived from 2-hydroxymandelic acid, has been studied for its effects on skin viscoelasticity. A study using a topical mandelic acid formulation found significant improvements in skin elasticity and firmness, indicating its potential as a treatment for aging skin (Jacobs & Culbertson, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
2-hydroxy-2-(2-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLSOWAQVSIFIF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7O4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymandelic acid | |
CAS RN |
19022-43-6 | |
| Record name | 2-Hydroxymandelic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019022436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



